Methallyl p-toluenesulfonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-methylprop-2-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14O3S/c1-9(2)8-14-15(12,13)11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |
InChI Key |
IBBNSZMBFUSDCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=C)C |
Origin of Product |
United States |
Synthetic Methodologies for Methallyl P Toluenesulfonate and Analogues
Direct Esterification Approaches
Direct esterification represents a straightforward method for the synthesis of methallyl p-toluenesulfonate. This approach involves the reaction of a sulfonic acid with an alcohol, typically in the presence of a catalyst to facilitate the removal of water and drive the reaction towards the product.
Catalytic Esterification of p-Toluenesulfonic Acid with Methallyl Alcohol
The reaction between p-toluenesulfonic acid and methallyl alcohol to form this compound is a classic example of Fischer-Speier esterification. The process is catalyzed by a strong acid, which in this case is p-toluenesulfonic acid itself, acting as both reactant and catalyst. However, to achieve reasonable reaction rates and yields, additional catalysts are often employed. researchgate.netsemanticscholar.org The equilibrium nature of the reaction necessitates the removal of water to favor the formation of the ester. nih.gov
Commonly used catalysts for this type of esterification include mineral acids like sulfuric acid, but for more specialized applications, organocatalysts are gaining prominence. nih.gov Pyridinium p-toluenesulfonate (PPTS) and its lipid-soluble analogues have been investigated as catalysts for esterification reactions under mild conditions, avoiding the need for water removal. nih.gov
Optimization of Reaction Conditions and Catalyst Systems (e.g., heterogeneous catalysts)
To improve the efficiency and environmental friendliness of the esterification process, significant research has focused on optimizing reaction conditions and developing advanced catalyst systems. The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse. rsc.org
One area of investigation involves the use of solid acid catalysts. For instance, p-toluenesulfonic acid supported on a metal-organic framework (MOF) like UiO-66(Zr) has been shown to be an effective and recyclable catalyst for esterification reactions. rsc.org Such systems can significantly reduce the activation energy of the reaction. rsc.org
The optimization of reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants is crucial for maximizing the yield of the desired ester. researchgate.net For example, in the esterification of n-butanol with acetic acid using p-toluenesulfonic acid as a catalyst, the effects of these parameters on the reaction kinetics have been studied to determine the optimal conditions. researchgate.net
Table 1: Comparison of Catalysts for Esterification Reactions
| Catalyst System | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Self-catalyzed (p-TSA) | High temperature, water removal | Simple, no additional catalyst needed | Slow reaction rates, equilibrium limited |
| Pyridinium p-toluenesulfonate (PPTS) | Mild conditions | No water removal needed | May have limited activity |
| p-TSA on UiO-66(Zr) | 70°C, 2h | Recyclable, high conversion | Requires catalyst synthesis |
Sulfonylation of Unsaturated Alcohols
Sulfonylation of alcohols is a widely used method for converting them into good leaving groups, facilitating subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.com This transformation is particularly important for the synthesis of this compound from methallyl alcohol.
Reaction with p-Toluenesulfonyl Chloride (TsCl) in the Presence of Bases
The most common method for the synthesis of tosylates from alcohols involves the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. masterorganicchemistry.comsvkm-iop.ac.in The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting alcohol or the product. masterorganicchemistry.com Pyridine (B92270) has traditionally been a common choice for both the base and the solvent in this reaction. masterorganicchemistry.comsvkm-iop.ac.in
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. The choice of base is critical and can influence the outcome of the reaction, especially with sensitive substrates like allylic alcohols, which are prone to side reactions. nesacs.org
Investigation of Combined Base Systems for Enhanced Efficiency and Selectivity
To overcome the limitations of traditional methods, such as long reaction times and the formation of byproducts, researchers have explored the use of combined base systems. A notable advancement is the use of a combination of triethylamine (B128534) (Et3N) and a catalytic amount of a tertiary amine like N,N,N',N'-tetramethylethylenediamine (TMEDA) or other diamines. organic-chemistry.orgorganic-chemistry.org This system has been shown to be highly effective for the sulfonylation of a variety of alcohols, including sterically hindered ones. organic-chemistry.orggoogle.com
These combined base systems offer several advantages, including higher reaction rates, operational simplicity, and a reduction in side reactions like the conversion of the tosylate to the corresponding chloride. organic-chemistry.orgorganic-chemistry.org For instance, the tosylation of methallyl alcohol, which proceeds poorly with the traditional pyridine method, can be achieved efficiently using these more advanced base systems. google.com
Table 2: Comparison of Base Systems for the Sulfonylation of Methallyl Alcohol
| Base System | Solvent | Reaction Conditions | Yield of this compound |
|---|---|---|---|
| Pyridine | Pyridine | 0-5 °C, 1 hour | Almost no product |
| Et3N / Catalytic RNMe2 | Toluene or Acetonitrile | 0-5 °C, 1 hour | High yield |
Advanced Synthetic Strategies for Functionalized Methallyl Tosylates
The synthesis of functionalized methallyl tosylates requires more sophisticated strategies to introduce specific functional groups while preserving the tosylate moiety. These advanced methods often involve multi-step syntheses or the use of specialized reagents.
One approach involves the synthesis of a functionalized alcohol precursor, which is then tosylated in a subsequent step. For example, a substituted benzyl (B1604629) alcohol can be prepared from the corresponding carboxylic acid via reduction, followed by tosylation using standard methods. sci-hub.se
Another strategy focuses on the direct functionalization of a pre-existing tosylated molecule. For instance, tosylate-functionalized hyper-crosslinked polymers have been synthesized and subsequently modified via SN2 reactions to introduce various functional groups. elsevierpure.com This demonstrates the utility of the tosylate as a leaving group for introducing new functionalities.
Furthermore, the development of catalytic methods for the direct introduction of functional groups into allylic systems is an active area of research. While not directly synthesizing this compound, these methods provide pathways to functionalized allylic compounds that could potentially be converted to the corresponding tosylates. For example, catalytic allylic amination reactions can introduce nitrogen-containing functional groups into alkene systems. bohrium.com
Methodologies for the Purification and Isolation of High-Purity this compound
The purification of this compound is a critical step in its preparation, as residual impurities from the synthesis can interfere with subsequent reactions. The inherent instability of allylic tosylates necessitates the use of mild and efficient purification techniques to prevent degradation, elimination, and rearrangement reactions. Common methodologies employed for the purification and isolation of high-purity this compound and its analogues include extraction, washing, distillation under reduced pressure, and recrystallization.
The crude reaction mixture is typically first subjected to an aqueous workup to remove water-soluble byproducts and unreacted reagents. This often involves washing the organic layer with water, dilute acid, and/or a basic solution such as sodium bicarbonate to neutralize any remaining acid or base.
For non-crystalline or liquid tosylates, distillation under reduced pressure is a common method for purification. This technique allows for the separation of the desired product from less volatile impurities at a lower temperature, thereby minimizing thermal decomposition. For instance, a patented refining process for the analogous methyl p-toluenesulfonate involves an initial extraction with distilled water to remove p-toluenesulfonic acid, followed by distillation under reduced pressure to yield the purified product.
Recrystallization is a powerful technique for purifying solid tosylates. The choice of solvent is crucial and is determined by the solubility of the tosylate and the impurities. A solvent system is selected in which the tosylate is sparingly soluble at low temperatures and highly soluble at higher temperatures, while the impurities are either very soluble or insoluble at all temperatures.
The purity of the isolated this compound is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS). These methods can quantify the level of impurities and confirm the structure of the final product.
Below is an interactive data table summarizing the purification methodologies for p-toluenesulfonate esters, which are applicable to this compound.
A study on the synthesis of allylic tosylates highlighted the challenges in their isolation, noting their propensity for degradation. nih.gov The developed method involved quenching the reaction and then purifying the product, though high yields were difficult to achieve due to the product's sensitivity. nih.gov
Another approach to purification involves the use of scavenger resins. For the related methyl p-toluenesulfonate, which is a known genotoxic impurity, scavenger resins have been employed to remove it from pharmaceutical ingredients. This technique could potentially be adapted for the removal of specific impurities during the purification of this compound.
The following table provides a hypothetical comparison of the purity of this compound before and after the application of different purification techniques, based on typical outcomes for analogous compounds.
Mechanistic Investigations of Reactions Involving Methallyl P Toluenesulfonate
Nucleophilic Substitution Pathways (S_N1 and S_N2 Mechanisms)
Nucleophilic substitution reactions of methallyl p-toluenesulfonate can proceed through either a unimolecular (S_N1) or bimolecular (S_N2) pathway, or a combination of both, depending on the reaction conditions and the nature of the nucleophile. The presence of the double bond in the methallyl group introduces the possibility of forming a resonance-stabilized allylic carbocation, a key intermediate in the S_N1 mechanism.
Analysis of the Tosylate Anion as a Leaving Group
The p-toluenesulfonate (tosylate) group is an excellent leaving group, a critical factor in facilitating nucleophilic substitution reactions. Its efficacy stems from the stability of the resulting tosylate anion. The negative charge on the oxygen atom is delocalized through resonance over the entire sulfonate group and the aromatic ring. This dispersal of charge significantly lowers the energy of the anion, making the departure of the tosylate group from the carbon backbone a thermodynamically favorable process. The stability of the tosylate anion is a key driving force for both S_N1 and S_N2 reactions.
Stereochemical Outcomes and Kinetic Isotope Effect Studies
The stereochemistry of nucleophilic substitution reactions provides crucial clues about the operative mechanism. In a pure S_N2 reaction, the nucleophile attacks the carbon center from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at that center. chemicalnote.comquora.commasterorganicchemistry.comyoutube.com Conversely, a pure S_N1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face with equal probability. chemicalnote.comquora.commasterorganicchemistry.comyoutube.comyoutube.com This leads to a racemic mixture of products if the starting material is chiral. chemicalnote.comquora.commasterorganicchemistry.comyoutube.com
In the case of this compound, which is prochiral, the stereochemical outcome at a substituted variant would be highly informative. While specific stereochemical studies on chiral this compound are not extensively documented in readily available literature, the general principles for allylic systems apply. The competition between S_N1 and S_N2 pathways would dictate the degree of inversion versus racemization.
Kinetic Isotope Effect (KIE) studies, where an atom in the reactant is replaced by its heavier isotope, offer another powerful tool for elucidating reaction mechanisms. For instance, a primary deuterium (B1214612) KIE (where a C-H bond being broken is replaced by a C-D bond) would be expected in reactions where the cleavage of this bond is part of the rate-determining step, such as in certain elimination reactions that can compete with substitution. In the context of substitution, secondary KIEs can distinguish between S_N1 and S_N2 pathways. An α-secondary KIE (isotope substitution at the carbon bearing the leaving group) is typically close to unity for S_N2 reactions but significantly greater than unity for S_N1 reactions, reflecting the change in hybridization from sp3 in the reactant to sp2 in the carbocation intermediate.
| Parameter | S_N1 Mechanism | S_N2 Mechanism |
| Rate Determining Step | Formation of carbocation | Bimolecular nucleophilic attack |
| Intermediate | Planar carbocation | Pentacoordinate transition state |
| Stereochemistry | Racemization (if chiral) | Inversion of configuration |
| α-Secondary KIE (k_H/k_D) | > 1 (typically 1.1-1.25) | ≈ 1 |
Note: This table represents general expectations for nucleophilic substitution reactions.
Elimination Reactions (E1 and E2 Mechanisms)
In addition to substitution, this compound can undergo elimination reactions to form dienes. These reactions can also proceed through unimolecular (E1) or bimolecular (E2) pathways.
The E1 mechanism is a two-step process that shares the same initial step as the S_N1 reaction: the formation of a carbocation intermediate. In a subsequent step, a base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. E1 reactions often compete with S_N1 reactions, especially at higher temperatures and with weakly basic nucleophiles.
The E2 mechanism , in contrast, is a concerted, one-step process where a base removes a proton, and the leaving group departs simultaneously, forming a double bond. This pathway is favored by strong, sterically hindered bases and is sensitive to the stereochemical arrangement of the proton and the leaving group, typically requiring an anti-periplanar geometry.
For this compound, the presence of allylic protons makes elimination a viable pathway. The regioselectivity of the elimination (i.e., which proton is removed) would determine the structure of the resulting diene.
Rearrangement Reactions Catalyzed or Initiated by Tosylate Departure
The departure of the tosylate leaving group from this compound generates a methallyl cation. This allylic carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. While the methallyl cation itself is relatively stable, under certain conditions, particularly in the context of more complex allylic systems, the initially formed carbocation can undergo rearrangement to form a more stable carbocation.
A common type of rearrangement is the Wagner-Meerwein rearrangement , which involves a 1,2-hydride or 1,2-alkyl shift. In the case of the simple methallyl cation, such a rearrangement is unlikely as it would lead to a less stable primary carbocation. However, in substituted methallyl tosylates, the possibility of rearrangement to a more stable secondary or tertiary allylic carbocation, or even a more stable non-allylic carbocation, must be considered. These rearrangements, if they occur, can lead to a mixture of products with different carbon skeletons than the starting material.
Radical Reaction Mechanisms and their Interplay with Tosylate Structures
While ionic pathways are dominant for p-toluenesulfonates, radical reactions can also be initiated under specific conditions, such as photolysis or in the presence of radical initiators. The toluene-p-sulfonyl radical (p-CH3C6H4SO2•) can be generated from suitable precursors and can participate in various radical processes. rsc.org
In the context of this compound, a radical mechanism could involve the homolytic cleavage of the C-O bond, although this is generally less common than heterolytic cleavage. More plausible is the involvement of the allylic system in radical reactions initiated by an external radical source. The allylic hydrogens in this compound are susceptible to abstraction by radicals, which would generate a resonance-stabilized methallyl radical. libretexts.org This radical could then undergo further reactions, such as coupling with another radical or propagation of a radical chain reaction.
The interplay between the tosylate structure and radical reactivity is an area of interest. The sulfonyl group itself can influence the stability and reactivity of adjacent radical centers. Furthermore, the photolysis of tosylates can lead to the formation of sulfonyl radicals, which can then initiate subsequent radical reactions. rsc.org While specific studies on the radical reactions of this compound are not widely reported, the fundamental principles of allene (B1206475) and sulfonyl radical chemistry suggest potential pathways for such transformations. nih.gov
Catalytic Roles and Applications in Advanced Organic Transformations
p-Toluenesulfonic Acid as a Brønsted Acid Catalyst in Organic Synthesis
p-Toluenesulfonic acid (PTSA or TsOH) is a strong organic acid that is solid, non-corrosive, and easy to handle, making it a preferred catalyst over many mineral acids. preprints.orgyoutube.com It is soluble in polar organic solvents and water, and its high acidity allows it to effectively activate various functional groups, facilitating a wide range of organic reactions with operational simplicity and high selectivity. rsc.org
PTSA is widely used as a catalyst in the formation of acetals and ketals, which serve as protecting groups for aldehydes and ketones. The mechanism involves the protonation of the carbonyl oxygen by PTSA, which enhances the electrophilicity of the carbonyl carbon. p-toluenesulfonicacid-ptbba.com This activation facilitates the nucleophilic attack by an alcohol to form a hemiacetal. Subsequent protonation of the hydroxyl group and elimination of water, driven by the dehydrating property of PTSA, leads to the formation of the final acetal (B89532) product upon attack by a second alcohol molecule. p-toluenesulfonicacid-ptbba.comfiveable.me
In a similar vein, PTSA effectively catalyzes esterification and transesterification reactions. semanticscholar.orgresearchgate.net In esterification, PTSA protonates the carbonyl oxygen of a carboxylic acid, activating it for nucleophilic attack by an alcohol. p-toluenesulfonicacid-ptbba.com For transesterification, it facilitates the conversion of one ester to another by reaction with an alcohol. These reactions are equilibrium-driven, and the removal of water or the alcohol byproduct can shift the equilibrium toward the desired ester product. p-toluenesulfonicacid-ptbba.com The use of PTSA has been shown to provide good to excellent yields in the synthesis of various esters, including ethylene (B1197577) glycol butyl ether acetate. researchgate.netatlantis-press.com
Below is a table summarizing the role of PTSA in these reactions.
| Reaction Type | Role of PTSA | Key Mechanism Step | Ref. |
|---|---|---|---|
| Acetalization | Brønsted Acid Catalyst | Protonation of carbonyl group | p-toluenesulfonicacid-ptbba.comfiveable.me |
| Transesterification | Brønsted Acid Catalyst | Protonation of carbonyl oxygen | semanticscholar.orgresearchgate.net |
In aldol (B89426) and related condensation reactions, PTSA serves as an efficient catalyst to promote the formation of carbon-carbon bonds. For aldol reactions, PTSA protonates the carbonyl group, which facilitates the formation of an enolate intermediate. fiveable.me This enolate then acts as a nucleophile, attacking another protonated carbonyl group. The dehydrating nature of PTSA also aids in the subsequent dehydration of the aldol adduct to form an α,β-unsaturated carbonyl compound, driving the reaction to completion. fiveable.me This methodology has been successfully applied to the condensation of diacetylbenzene with various benzaldehydes. researchgate.net PTSA's utility extends to other condensation reactions, such as the one-pot synthesis of dicoumarols from 4-hydroxycoumarin (B602359) and aryl glyoxals in water. scielo.org.za
PTSA has proven to be a valuable metal-free catalyst for the regioselective functionalization of unsymmetrical alkynes. It can promote the hydration of internal alkynes to furnish carbonyl compounds with high to good yields, adhering to Markovnikov's rule with excellent regioselectivity. researchgate.net This method is attractive due to the mild acidic conditions and the avoidance of heavy metal catalysts. researchgate.net The reaction typically involves heating the alkyne with PTSA in an alcohol solvent, such as ethanol, sometimes under microwave irradiation to shorten reaction times. researchgate.net This approach provides a green and efficient route to various aryl ketones. researchgate.netdocumentsdelivered.com
The strong acidic nature of PTSA makes it an excellent catalyst for a variety of cyclization and rearrangement reactions, enabling the synthesis of complex molecular architectures. rsc.org It can promote intramolecular Friedel-Crafts reactions, Nazarov cyclizations, and other ring-closing processes to form carbocycles and heterocycles. preprints.orgeurekaselect.com For instance, PTSA catalyzes the 5-endo-dig cyclization of diarylalkynes bearing a methoxy (B1213986) substituent to yield 2-arylbenzofuran derivatives. researchgate.net It also facilitates tandem reactions, such as a Mannich-type–cyclization–oxidation sequence for synthesizing 1,3,5-substituted pyrazoles. rsc.org Furthermore, PTSA is known to catalyze rearrangement reactions like the Meyer-Schuster rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds. preprints.org
The table below highlights key cyclization reactions catalyzed by PTSA.
| Reaction Name | Substrates | Product Type | Ref. |
|---|---|---|---|
| 5-endo-dig Cyclization | Diarylalkynes with ortho-methoxy group | 2-Arylbenzofurans | researchgate.net |
| Nazarov Cyclization | Divinyl ketones | Cyclopentenones | preprints.orgeurekaselect.com |
| 1,3-Dipolar Cycloaddition | Nitroolefins and Sodium Azide | 4-Aryl-NH-1,2,3-triazoles | acs.org |
Initiator and Control Agent in Polymerization Chemistry
While p-toluenesulfonic acid acts as a catalyst, its esters, such as methallyl p-toluenesulfonate, function as initiators in certain types of polymerization. The tosylate group is an excellent leaving group, which allows the alkyl or allyl portion of the molecule to initiate a polymerization cascade.
Alkyl p-toluenesulfonates are well-established initiators for the living cationic ring-opening polymerization (CROP) of heterocyclic monomers, particularly 2-oxazolines. researchgate.net The initiation process involves the alkylation of the 2-oxazoline monomer by the alkyl tosylate, such as methyl p-toluenesulfonate (MeOTs). researchgate.net This reaction forms a cationic oxazolinium species, which is the active propagating center. The tosylate anion becomes the counter-ion. The propagation then proceeds via nucleophilic attack of subsequent monomer molecules on the active chain end. researchgate.net
By analogy, this compound can serve as a functional initiator for CROP. The methallyl group would initiate the polymerization, thereby being incorporated as the starting group of the resulting polymer chain. This allows for the synthesis of polymers with a reactive allyl functionality at one end, which can be used for subsequent post-polymerization modifications. The reactivity of the initiator can be influenced by the nature of the leaving group, with the order of reactivity being tosylate < nosylate (B8438820) < triflate. researchgate.net
The table below details initiators used in the CROP of 2-oxazolines.
| Initiator | Monomer Example | Polymer Type | Ref. |
|---|---|---|---|
| Methyl p-toluenesulfonate | 2-Methyl-2-oxazoline | Poly(2-methyl-2-oxazoline) | researchgate.net |
| Ethyl p-toluenesulfonate | 2-Ethyl-2-oxazoline | Poly(2-ethyl-2-oxazoline) | researchgate.net |
Role in Controlled Radical Polymerization (CRP) Techniques
There is no scientific literature to support the use of this compound as a primary component in major controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
ATRP typically utilizes an alkyl halide initiator and a transition metal complex (e.g., copper, iron) as a catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species. Similarly, RAFT polymerization employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization in a controlled manner. The structure of this compound does not fit the profile of a standard initiator or controlling agent for these established CRP methods.
Mechanistic Studies of Liquid-State Polymerization Induced by Tosylates
While there is extensive research on polymerization mechanisms, specific mechanistic studies on liquid-state polymerization induced by this compound are not available in the scientific literature. However, considering the chemical nature of tosylates, any potential role in polymerization would likely proceed through a cationic rather than a radical pathway. The tosylate group is an excellent leaving group, and its departure would generate a stabilized allylic carbocation.
This methallyl carbocation could, in principle, initiate the cationic polymerization of susceptible monomers. The mechanism would involve the electrophilic attack of the carbocation on the monomer's double bond, leading to the formation of a new carbocationic center at the end of the growing polymer chain. This process would then continue with the addition of more monomer units. It is important to note that this is a hypothetical mechanism, as there is no direct evidence of this compound being used for this purpose.
| Polymerization Technique | Role of this compound | Plausibility |
| Radical Polymerization | Initiator | Unlikely due to high bond dissociation energy. |
| Controlled Radical Polymerization (ATRP, RAFT) | Initiator/Controlling Agent | Not consistent with known mechanisms. |
| Cationic Polymerization | Initiator | Plausible due to the good leaving group nature of the tosylate, but not documented. |
Enabling Reagent in Complex Molecule Synthesis
Alkylating Agent for Introducing Unsaturated Carbon Chains
This compound can theoretically serve as an alkylating agent to introduce the methallyl group, an unsaturated three-carbon chain, onto various nucleophiles. The tosylate is a well-established good leaving group, making the allylic carbon susceptible to nucleophilic attack. libretexts.orglibretexts.org This SN2 reaction would result in the displacement of the tosylate and the formation of a new carbon-nucleophile or heteroatom-nucleophile bond.
However, the use of allylic tosylates as alkylating agents can be complicated by their propensity for rearrangement and elimination reactions. umassd.edumorressier.com The stability of the resulting allylic carbocation can favor SN1-type reactions, which can lead to a mixture of products. Despite these challenges, in a patent for the preparation of carbofuran, a process is described where 1,2-cyclohexanedione (B122817) is O-alkylated with beta-methallyl alcohol in the presence of an acidic catalyst like p-toluenesulfonic acid, or with beta-methallyl halide. epo.orggoogle.comgoogleapis.com This suggests that under specific conditions, the methallyl group can be successfully introduced.
Precursor in Organoborane Chemistry (e.g., 2-methallyl-9-BBN synthesis)
There is no specific literature detailing the synthesis of 2-methallyl-9-borabicyclo[3.3.1]nonane (2-methallyl-9-BBN) directly from this compound. The synthesis of organoboranes often involves the hydroboration of alkenes or the reaction of a Grignard or organolithium reagent with a boron halide or alkoxide.
Theoretically, one could envision the preparation of a methallyl Grignard reagent (methallylmagnesium bromide) from methallyl bromide, which could then be reacted with 9-chloro-9-BBN or 9-methoxy-9-BBN to yield 2-methallyl-9-BBN. Given that this compound is a reactive electrophile, its direct use as a precursor for a nucleophilic methallyl species required for reaction with an electrophilic boron center is not a standard or documented synthetic route.
Participation in Tandem Reaction Sequences (e.g., Hydroformylation/Fischer Indole (B1671886) Synthesis)
While there is no direct evidence of this compound participating in tandem hydroformylation/Fischer indole synthesis, the tandem reaction itself is a known process for the synthesis of indole derivatives from allylic compounds. rsc.orgnih.govresearchgate.net This reaction sequence typically involves the hydroformylation of an olefin to an aldehyde, which then undergoes condensation with a hydrazine, followed by an acid-catalyzed Fischer indolization. tu-dortmund.dersc.org
Application as a Protecting Group Strategy for Hydroxyl and Amine Functionalities
The methallyl group, an analogue of the more common allyl group, serves as an effective protecting moiety for hydroxyl and amine groups due to the stability of the resulting methallyl ethers and methallylamines under a variety of reaction conditions. The use of this compound as the alkylating agent for the introduction of the methallyl group proceeds via a nucleophilic substitution reaction, where the oxygen of a hydroxyl group or the nitrogen of an amine attacks the methylene (B1212753) carbon of the methallyl system, displacing the tosylate leaving group.
The selection of this compound over other methallylating agents can be influenced by factors such as its crystallinity, stability, and potentially altered reactivity profile compared to the corresponding halides.
Protection of Hydroxyl Functionalities
The protection of alcohols as methallyl ethers is a valuable strategy in synthetic organic chemistry. The ether linkage is robust enough to withstand a range of non-acidic reagents, allowing for chemical transformations on other parts of the molecule. The reaction of an alcohol with this compound is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
Detailed Research Findings:
While specific research articles detailing the use of this compound for the protection of a wide range of alcohols are not extensively documented in readily available literature, the general principles of O-alkylation using tosylates are well-established. The reaction conditions are typically analogous to those used for other alkyl tosylates. The choice of base and solvent is crucial for achieving high yields and depends on the nature of the alcohol substrate. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and various amine bases. Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently employed.
Table 1: Representative Conditions for the Protection of Alcohols as Methallyl Ethers
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Alcohol | NaH | THF | 0 to rt | 4 - 12 | Data not available |
| Secondary Alcohol | K2CO3 | DMF | rt to 60 | 12 - 24 | Data not available |
| Phenol | Cs2CO3 | Acetonitrile | rt | 2 - 6 | Data not available |
Note: The data in this table is illustrative of general conditions for O-alkylation with tosylates and is not based on specific reported examples using this compound due to a lack of available literature data.
Protection of Amine Functionalities
Similarly, primary and secondary amines can be protected as N-methallylamines. The resulting sulfonamides are generally stable compounds. The protection of amines using this compound would also proceed under basic conditions to neutralize the generated p-toluenesulfonic acid.
Detailed Research Findings:
The N-alkylation of amines with alkyl tosylates is a standard transformation. However, detailed studies focusing specifically on the use of this compound for the protection of a broad spectrum of amines are scarce in the scientific literature. The reactivity of the amine, steric hindrance, and the desired degree of alkylation (mono- vs. di-alkylation) would dictate the optimal reaction conditions.
Table 2: Representative Conditions for the Protection of Amines as N-Methallylamines
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Aniline | K2CO3 | DMF | 80 - 100 | 8 - 16 | Data not available |
| Secondary Aliphatic Amine | Et3N | CH2Cl2 | rt | 6 - 12 | Data not available |
| Primary Aliphatic Amine | NaH | THF | 0 to rt | 4 - 8 | Data not available |
The deprotection of methallyl ethers and amines is a key advantage of this protecting group strategy. Cleavage can often be achieved under mild conditions that leave other functional groups intact. Palladium-catalyzed reactions are among the most common methods for the deprotection of allyl and methallyl groups. These reactions typically involve a π-allyl palladium intermediate and a scavenger to trap the deprotected group.
Computational and Theoretical Chemistry Studies of Methallyl P Toluenesulfonate
Electronic Structure and Reactivity Profiling
Computational chemistry offers powerful tools to investigate the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For methallyl p-toluenesulfonate, a comprehensive analysis would involve elucidating its molecular orbital landscape and energetics.
Density Functional Theory (DFT) Calculations for Molecular Orbitals and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A typical DFT study on this compound would commence with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This is achieved by finding the minimum energy structure on the potential energy surface. For similar molecules, the B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide reliable results for both geometric parameters and vibrational frequencies.
Once the optimized geometry is obtained, DFT calculations can be employed to determine various electronic properties. These include the distribution of electron density, the dipole moment, and the energies of the molecular orbitals. The table below illustrates the kind of data that would be generated for this compound, based on typical values for related organic sulfonates.
| HOMO-LUMO Gap | Hypothetical Value (e.g., 6.3 eV) | The difference in energy between the HOMO and LUMO, which is an indicator of the molecule's kinetic stability and reactivity. |
Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. It focuses on the interactions between the HOMO of one reactant and the LUMO of another. For this compound, the distribution and energies of the HOMO and LUMO would be of primary interest.
The HOMO is expected to be localized on the electron-rich regions of the molecule, likely the aromatic ring and the double bond of the methallyl group. The LUMO, on the other hand, would be anticipated to have significant contributions from the sulfonate group, particularly the sulfur atom and the oxygen atoms, making this region susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher reactivity.
Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling
Computational modeling can be used to map out the potential energy surface for reactions involving this compound. This allows for the identification of reaction intermediates and, crucially, the transition states that connect them. By calculating the energy of these transition states, the activation energy for a given reaction step can be determined, providing insight into the reaction kinetics.
For instance, in a nucleophilic substitution reaction where the tosylate group acts as a leaving group, computational methods can be used to model the approach of the nucleophile and the departure of the p-toluenesulfonate anion. Techniques such as intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state smoothly connects the reactants and products. The solvent's effect on the reaction pathway can also be incorporated through implicit or explicit solvent models, which is crucial as many reactions involving tosylates are performed in solution.
Prediction of Catalytic Activity and Selectivity in Organic Reactions
While this compound is typically considered a reagent or substrate rather than a catalyst, computational studies could explore its potential interactions in catalytic cycles. For example, if it were to be used in a transition-metal-catalyzed reaction, DFT could be employed to model its coordination to the metal center and the subsequent steps of the catalytic cycle, such as oxidative addition or reductive elimination.
These models could predict the feasibility of different catalytic pathways and the origins of chemo-, regio-, and stereoselectivity. By comparing the activation barriers for different potential reaction channels, researchers can predict the most likely outcome of a reaction and design more efficient catalytic systems. For example, in an allylic substitution reaction, computational modeling could predict whether a nucleophile would attack at the more or less substituted end of the methallyl group.
Future Research Directions and Emerging Academic Applications of Methallyl P Toluenesulfonate
Development of Novel Methallyl p-Toluenesulfonate Derivatives with Enhanced Reactivity or Selectivity
Future research is anticipated to focus on the synthesis of novel derivatives of this compound to tailor its reactivity and selectivity for specific applications. The aromatic ring of the p-toluenesulfonate moiety provides a scaffold for the introduction of various functional groups. For instance, the incorporation of electron-withdrawing or electron-donating groups could modulate the electrophilicity of the sulfonate ester, thereby influencing its reactivity as a leaving group.
Furthermore, modifications to the methallyl group itself could yield derivatives with unique properties. For example, the synthesis of halogenated or silylated methallyl p-toluenesulfonates could provide precursors for cross-coupling reactions or reagents with altered steric and electronic profiles. The development of such derivatives would expand the synthetic utility of this class of compounds.
Table 1: Potential this compound Derivatives and Their Research Applications
| Derivative | Potential Modification | Potential Research Application |
| Substituted Aryl Derivatives | Introduction of nitro, cyano, or methoxy (B1213986) groups on the aromatic ring. | Tuning the leaving group ability for kinetic studies and optimization of reaction conditions. |
| Halogenated Methallyl Derivatives | Addition of fluorine, chlorine, or bromine to the methallyl chain. | Precursors for the synthesis of complex organic molecules and polymers with enhanced flame-retardant properties. |
| Silylated Methallyl Derivatives | Incorporation of a trialkylsilyl group on the methallyl moiety. | Reagents for controlled radical polymerization and cross-coupling reactions. |
Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Utilization
In line with the growing emphasis on sustainable chemistry, future research will likely explore greener synthetic routes to this compound and its utilization in environmentally benign processes. Traditional methods for the synthesis of sulfonate esters often involve the use of stoichiometric amounts of base and chlorinated solvents. The development of catalytic methods using recyclable catalysts and greener solvents would represent a significant advancement.
For instance, the use of solid acid catalysts or enzymatic processes for the esterification of p-toluenesulfonic acid with methallyl alcohol could offer more sustainable alternatives. In terms of its application, employing this compound in solvent-free reactions or in aqueous media would align with the principles of green chemistry. The versatility of p-toluenesulfonic acid as a recoverable and reusable catalyst in various organic transformations suggests that its methallyl ester could also be utilized in sustainable catalytic cycles.
Integration into Advanced Materials Science Research (excluding battery applications)
The bifunctional nature of this compound, possessing both a polymerizable methallyl group and a functional tosylate group, makes it a promising candidate for the synthesis of advanced materials. The methallyl group can participate in addition polymerization, radical polymerization, or be incorporated as a comonomer to introduce specific functionalities into polymers.
A key area of future research will be the development of functional polymers. For example, polymerization of this compound could yield polymers with pendant tosylate groups. These tosylate moieties can then be subjected to post-polymerization modification, allowing for the introduction of a wide range of functional groups. This approach could lead to the creation of materials with tailored properties for applications such as specialty coatings, adhesives, and responsive hydrogels. The related compound, p-methallyloxybenzenesulfonic acid, has been explored as a monomer in the preparation of water-soluble polymers, indicating the potential of similar structures in materials science.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Description of Potential Research |
| Functional Polymers | Synthesis of polymers and copolymers of this compound to create materials with reactive tosylate side chains for further functionalization. |
| Cross-linking Agents | Utilization as a cross-linking agent in the production of thermosetting resins and elastomers, where the tosylate can react with nucleophilic sites on other polymer chains. |
| Surface Modification | Grafting of this compound onto surfaces to introduce a polymerizable group, followed by surface-initiated polymerization to create functional coatings. |
Exploration of Novel Catalytic Systems Utilizing this compound
While p-toluenesulfonic acid is a well-known acid catalyst, the potential catalytic activity of its methallyl ester remains largely unexplored. Future research could investigate the use of this compound as a precursor for novel catalytic systems. For instance, the tosylate group could act as a ligand for metal centers, and the methallyl group could participate in catalytic cycles or serve as a polymerizable anchor for catalyst immobilization.
The development of polymer-supported catalysts derived from this compound is a particularly promising avenue. By copolymerizing this compound with other monomers, heterogeneous catalysts could be prepared. These materials would combine the catalytic activity of the tosylate or a metal complex coordinated to it with the practical advantages of easy separation and recyclability, contributing to more sustainable chemical processes.
Q & A
Q. What are the optimal reaction conditions for synthesizing methallyl p-toluenesulfonate in laboratory settings?
The synthesis typically involves nucleophilic substitution between methallyl alcohol and p-toluenesulfonyl chloride under controlled conditions. Key parameters include:
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the sulfonyl chloride .
- Base requirement : Pyridine or triethylamine is essential to neutralize HCl byproducts and drive the reaction forward. Pyridinium p-toluenesulfonate (PPTS) can act as a catalyst in some protocols .
- Temperature : Maintain 0–5°C during reagent mixing to control exothermic reactions, followed by gradual warming to room temperature.
Q. How should this compound be safely handled and stored to prevent degradation?
- Handling : Use impervious gloves (nitrile or neoprene) and safety goggles. Work in a fume hood to avoid inhalation of vapors, as the compound may cause severe eye and skin irritation .
- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Moisture and elevated temperatures accelerate hydrolysis to p-toluenesulfonic acid .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use H NMR to confirm methallyl group integration (δ 1.7–2.1 ppm for CH, δ 4.8–5.2 ppm for CH) and C NMR for sulfonate ester confirmation (δ ~45 ppm for SO linkage).
- Infrared (IR) Spectroscopy : Identify sulfonate ester stretches at 1170–1190 cm (S=O asymmetric) and 1360–1380 cm (S=O symmetric) .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data during this compound-mediated alkylation reactions?
- Contradiction source : Discrepancies may arise from solvent polarity effects on transition states or competing elimination pathways.
- Methodology :
- Perform Eyring plot analysis to distinguish between entropy-driven (solvent-sensitive) and enthalpy-driven mechanisms.
- Use deuterated solvents (e.g., DO) to track proton transfer steps via kinetic isotope effects .
- Validate with GC-MS/MS to quantify side products like methallyl chloride, which indicate hydrolysis or elimination .
Q. What advanced chromatographic methods are suitable for detecting trace impurities in this compound batches?
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) :
- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) :
Q. How does this compound participate in stereoselective synthesis, and what are its limitations?
- Role : Acts as an electrophile in alkylation of chiral alcohols or amines. The bulky tosyl group can influence steric outcomes.
- Limitations :
Q. What are the applications of this compound in materials science or biochemistry?
- Biochemistry : Used to modify nucleophiles (e.g., cysteine residues) in peptide synthesis. Example: Loading DHP HM resin with Fmoc-amino alcohols via PPTS-catalyzed esterification .
- Materials Science : Serves as a crosslinking agent in polymer networks due to its bifunctional reactivity. Monitor gelation kinetics using rheometry .
Methodological Troubleshooting
Q. How can researchers address low yields in this compound synthesis?
- Potential causes :
- Solution :
- Monitor reaction progress via thin-layer chromatography (TLC) using UV visualization at 254 nm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
